3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives play a significant role in the interaction with biological targets .
Biochemical Pathways
It is known that compounds containing the pyrrolidine ring can influence various biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It is known that the pyrrolidine ring and its derivatives can have various biological activities .
Biochemical Analysis
Biochemical Properties
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound may interact with enzymes involved in metabolic pathways, potentially acting as a substrate or inhibitor, thereby influencing the activity of these enzymes.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in metabolic flux and the levels of metabolites, thereby impacting cellular homeostasis . Additionally, its effects on cell signaling pathways may alter the expression of specific genes, influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind to specific sites on enzymes and proteins, potentially inhibiting or activating their activity . This binding can lead to conformational changes in the target biomolecules, affecting their function and downstream signaling pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the stability of such compounds can vary, and their degradation products may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular responses, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that may have distinct biological activities . The compound’s influence on metabolic flux and metabolite levels can affect cellular homeostasis and overall metabolic function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and effectiveness in targeting specific tissues or organs.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
3-amino-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-7(12)8-3-2-6-11(8)9(13)4-5-10/h7-8,12H,2-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQYFGYDBQMPSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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